
1,1'-(Diazomethylene)bis(4-nitrobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Diazomethylene)bis(4-nitrobenzene) is an organic compound with the molecular formula C13H10N2O4. It is also known by other names such as Methane, diazodiphenyl-; Diazodiphenylmethane; Diphenyldiazomethane; and 1,1-Diphenyldiazomethane . This compound is characterized by the presence of a diazomethylene group (-CH=N2) flanked by two nitrobenzene rings. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of 1,1’-(Diazomethylene)bis(4-nitrobenzene) typically involves the reaction of diazomethane with nitrobenzene derivatives. One common method involves the reaction of nitrobenzene with diazomethane in the presence of a catalyst under controlled conditions. The reaction is carried out at low temperatures to prevent the decomposition of diazomethane . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1,1’-(Diazomethylene)bis(4-nitrobenzene) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrobenzene derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1’-(Diazomethylene)bis(4-nitrobenzene) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of diazo compounds and as a precursor for other chemical reactions.
Biology: The compound can be used in studies involving the modification of biomolecules and the investigation of enzyme-catalyzed reactions.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents, may involve this compound.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,1’-(Diazomethylene)bis(4-nitrobenzene) involves the interaction of the diazomethylene group with various molecular targets. The diazo group can participate in cycloaddition reactions, forming new chemical bonds with other molecules. The nitro groups can undergo reduction or substitution reactions, leading to the formation of different products. The specific pathways and molecular targets depend on the reaction conditions and the presence of other reagents .
Comparación Con Compuestos Similares
1,1’-(Diazomethylene)bis(4-nitrobenzene) can be compared with other similar compounds such as:
1,1’-(Diazomethylene)bis(benzene): Lacks the nitro groups, resulting in different reactivity and applications.
1,1’-(Diazomethylene)bis(4-aminobenzene): Contains amino groups instead of nitro groups, leading to different chemical properties and uses.
1,1’-(Diazomethylene)bis(4-chlorobenzene):
The uniqueness of 1,1’-(Diazomethylene)bis(4-nitrobenzene) lies in its combination of diazo and nitro groups, which provide a versatile platform for various chemical reactions and applications.
Propiedades
IUPAC Name |
1-[diazo-(4-nitrophenyl)methyl]-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O4/c14-15-13(9-1-5-11(6-2-9)16(18)19)10-3-7-12(8-4-10)17(20)21/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQDGGYUKLDMTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=[N+]=[N-])C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90553414 |
Source


|
| Record name | 1,1'-(Diazomethylene)bis(4-nitrobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90553414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29879-15-0 |
Source


|
| Record name | 1,1'-(Diazomethylene)bis(4-nitrobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90553414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

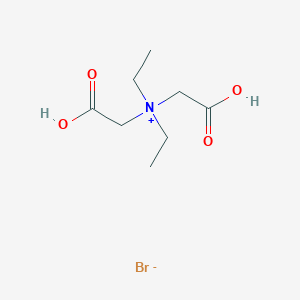

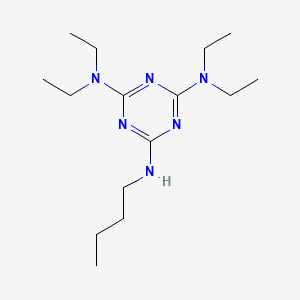
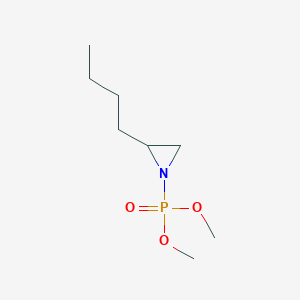


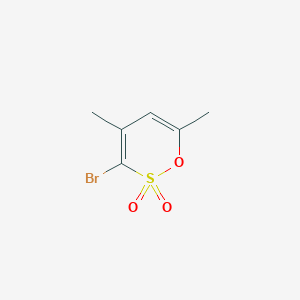
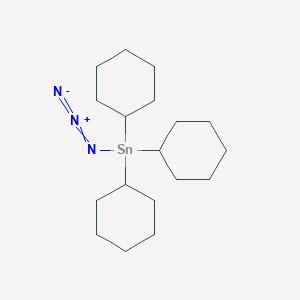

![1,6-Dimethyl-4-oxo-3-(propoxycarbonyl)-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-1-ium methyl sulfate](/img/structure/B14688738.png)



